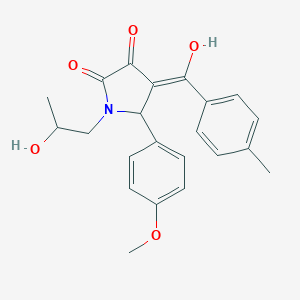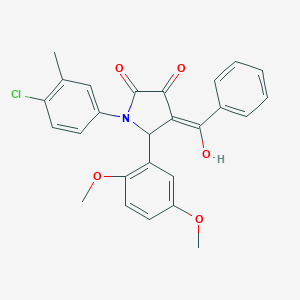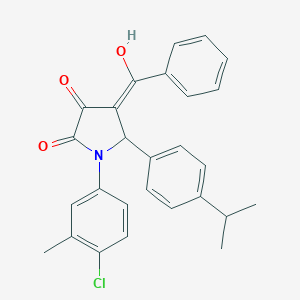![molecular formula C30H40N2O3 B282257 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282257.png)
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BDP and is known for its unique structure and properties.
Applications De Recherche Scientifique
BDP has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. BDP has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. Its unique structure and properties make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of BDP is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation in animal models of inflammatory diseases such as arthritis. BDP has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, BDP has been reported to have antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
BDP has several advantages for use in lab experiments. Its unique structure and properties make it a promising candidate for drug development. BDP has also been shown to have low toxicity, making it a safe option for use in lab experiments. However, the synthesis of BDP is a complex process, and the purity of the final product is crucial for its use in scientific research.
Orientations Futures
There are several future directions for research on BDP. One area of interest is the development of BDP-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of BDP. Future research could also investigate the use of BDP as a diagnostic tool for detecting cancer cells. Overall, BDP is a promising compound that has the potential to make significant contributions to the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of BDP is a complex process that involves several chemical reactions. The most commonly used method for synthesizing BDP is the Hantzsch reaction. This reaction involves the condensation of 4-ethylbenzaldehyde, ethyl acetoacetate, and dibutylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain BDP. The purity of the final product is crucial for its use in scientific research.
Propriétés
Formule moléculaire |
C30H40N2O3 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(4E)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O3/c1-4-7-19-31(20-8-5-2)21-12-22-32-27(24-17-15-23(6-3)16-18-24)26(29(34)30(32)35)28(33)25-13-10-9-11-14-25/h9-11,13-18,27,33H,4-8,12,19-22H2,1-3H3/b28-26+ |
Clé InChI |
UCWLESOEORRRSY-BYCLXTJYSA-N |
SMILES isomérique |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES canonique |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)


![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)



